molecular formula C11H15NS B8528704 Diallyl-thiophen-2-ylmethylamine

Diallyl-thiophen-2-ylmethylamine

Cat. No.: B8528704
M. Wt: 193.31 g/mol
InChI Key: AAYZOHVKVURUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyl-thiophen-2-ylmethylamine is a useful research compound. Its molecular formula is C11H15NS and its molecular weight is 193.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NS/c1-3-7-12(8-4-2)10-11-6-5-9-13-11/h3-6,9H,1-2,7-8,10H2

InChI Key

AAYZOHVKVURUEV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-aminomethyl-thiophene (51.4 g, 956 mmol) and i-Pr2NEt (140 g, 1081 mmol) in CH2Cl2 (11) was placed in a 3-1 flask equipped with a condenser and an efficient magnetic agitation. Allyl bromide (115.7 g, 454 mmol) was added, whereupon the moderately exothermic reaction spontaneously reached the reflux temperature after 2 h. The mixture was stirred overnight (16 h), washed (NaHCO3 sat.; brine), dried (MgSO4), and concentrated. The resulting oil was filtered over silica gel (EtOAc:hexane 1:4). The filtrate was concentrated and the filtration was repeated to afford 70.3 g (80%) of the title diallylamine as a brown-yellow oil, clean by NMR: 1H NMR (CDCl3) δ 7.25 (br. d, J=5.9 Hz, 1H), 6.98 (br. dd, J=5.1, 2.8 Hz, 1H), 6.94-6.92 (m, 1H), 5.99-5.86 (m, 2H), 5.29-5.18 (m, 4H), 3.85 (s, 2H), 3.16 (dd, J=6.3, 0.9 Hz, 4H).
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
115.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

Allyl bromide (55 ml, 65.4 mmol) is added to a solution of 2-aminomethyl-thiophene (24 ml, 23.3 mmole) and i-Pr2NEt (120 ml, 70.1 mmol) in CH2Cl2 (270 ml). The moderately exothermic reaction spontaneously reaches the reflux temperature after 1 h. The reaction is cooled by means of an ice bath and stirred for 14 h at rt. whereupon an undesired precipitate appeared. This precipitate (45 g) is removed by filtration. The organic layer is evaporated and diluted with EtOAc, whereupon more precipitate appears (45 g), which is removed by filtration. The EtOAc solution is filtered over SiO2 and concentrated to give 36.1 g (80%) of the title diallylamine as a pale yellow oil: 1H NMR (CDCl3) δ 7.25 (br. d, J=5.9 Hz, 1H), 6.98 (br. dd, J=5.1, 2.8 Hz, 1H), 6.94-6.92 (m, 1H), 5.99-5.86 (m, 2H), 5.29-5.18 (m, 4H), 3.85 (s, 2H), 3.16 (dd, J=6.3, 0.9 Hz, 4H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Yield
80%

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